3,4,5-Trimethoxycinnamate

Antiarrhythmic Cardiomyocyte Electrophysiology Calcium Channel Inhibition

3,4,5-Trimethoxycinnamic acid (TMCA) is the sole TMCA-class derivative demonstrating sustained cerebrospinal fluid retention, enabling prolonged central target engagement for chronic anxiety, sedation, and neuroprotection models. Unlike rapidly cleared analogs (e.g., sinapic acid) or ester variants optimized for peripheral/acute targets, TMCA's pharmacokinetic profile is purpose-built for long-duration CNS studies. Ensure your procurement specification explicitly matches your research endpoint—TMCA is not functionally interchangeable with methyl, ethyl, or butyl esters. Verify your moiety before ordering.

Molecular Formula C12H13O5-
Molecular Weight 237.23 g/mol
Cat. No. B1233958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxycinnamate
Molecular FormulaC12H13O5-
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)[O-]
InChIInChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/p-1/b5-4+
InChIKeyYTFVRYKNXDADBI-SNAWJCMRSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxycinnamate: Pharmacological Scaffold and Procurement Baseline


3,4,5-Trimethoxycinnamate (TMCA) and its esters constitute a privileged phenylpropanoid scaffold widely distributed in natural products, including Polygalae Radix [1]. This class has demonstrated diverse pharmacological activities including CNS modulation, anti-melanogenic effects, and antiparasitic properties, with the trimethoxy substitution pattern serving as a critical pharmacophoric determinant [2].

Why 3,4,5-Trimethoxycinnamate Ester Selection Demands Specification Beyond Generic Scaffold


Generic substitution within the TMCA class is not functionally equivalent. Ester chain length and substitution directly modulate target engagement, pharmacokinetic distribution, and therapeutic index. Methyl esters (M-TMCA) exhibit cardioselective ion channel modulation and CNS bioavailability [1], while bulkier esters such as butyl (B-TMCA) or thymol (TCTE) derivatives demonstrate enhanced peripheral anti-nociceptive or dermatological efficacy, respectively, due to altered membrane permeability and receptor binding kinetics [2]. Procurement without explicit specification of the ester moiety risks selecting a derivative with suboptimal or irrelevant biological activity for the intended application.

Quantitative Differentiation of 3,4,5-Trimethoxycinnamates: Head-to-Head Comparative Evidence for Procurement Decisions


Methyl 3,4,5-Trimethoxycinnamate (M-TMCA) Exhibits Unique Cardioselectivity Absent in Structural Analogs

Among three bioactive constituents of Polygalae Radix metabolites (TMCA, M-TMCA, and p-methoxycinnamic acid), only M-TMCA significantly modulated cardiac electrophysiology [1]. At 15-30 μM, M-TMCA concentration-dependently shortened action potential duration (APD50 and APD90) and inhibited L-type calcium current (ICa,L), whereas TMCA and PMCA exhibited no detectable effect on these parameters under identical experimental conditions [1].

Antiarrhythmic Cardiomyocyte Electrophysiology Calcium Channel Inhibition

Ethyl 3,4,5-Trimethoxycinnamate (ETC) Demonstrates Superior Anti-Melanogenic Potency Over Methyl Ester

In a comparative evaluation of trimethoxybenzene derivatives, ethyl 3,4,5-trimethoxycinnamate (ETC) exhibited superior inhibitory potency against α-MSH-stimulated melanin production relative to its methyl ester counterpart (MTC) [1]. ETC achieved a strong inhibitory effect at half the concentration required for comparable activity by MTC, demonstrating a clear structure-activity relationship favoring the ethyl ester for anti-melanogenic applications [1].

Anti-melanogenesis Tyrosinase Inhibition Cosmetic Dermatology

Butyl 3,4,5-Trimethoxycinnamate (B-TMCA) Demonstrates Superior In Vivo Antinociceptive Efficacy Over Methyl Ester

Direct comparative evaluation in mouse nociception models revealed that butyl 3,4,5-trimethoxycinnamate (B-TMCA) exhibits superior antinociceptive efficacy compared to methyl 3,4,5-trimethoxycinnamate (M-TMCA) [1]. In the acetic acid-induced writhing test, B-TMCA at 75 mg/kg was more effective than M-TMCA at equivalent doses. Crucially, in the formalin test, only B-TMCA reduced licking time in the neurogenic phase (0-5 min), whereas both compounds were effective in the inflammatory phase (15-30 min) [1]. B-TMCA's broader activity profile across both pain phases suggests a distinct mechanistic advantage.

Antinociceptive Pain Research In Vivo Pharmacology

3,4,5-Trimethoxycinnamic Acid (TMCA) Demonstrates CNS Bioavailability with Sustained Low-Level Exposure

Following oral administration of 3,6′-disinapoylsucrose (DISS), TMCA was identified as a metabolite in both rat plasma and cerebrospinal fluid [1]. Pharmacokinetic analysis revealed that TMCA maintained a low but sustained concentration in vivo over an extended duration, contrasting with sinapic acid (SA) which exhibited rapid peak exposure [1]. This prolonged low-level CNS exposure profile distinguishes TMCA as a potential contributor to sustained central effects.

Pharmacokinetics CNS Penetration Anxiolytic Metabolite

Evidence-Based Application Scenarios for 3,4,5-Trimethoxycinnamate Derivatives


Cardiovascular Electrophysiology and Arrhythmia Research

Methyl 3,4,5-trimethoxycinnamate (M-TMCA) is the exclusive choice among Polygalae Radix metabolites for studies investigating L-type calcium channel modulation and triggered arrhythmia suppression. At 15-30 μM, M-TMCA concentration-dependently shortens APD50/APD90 and inhibits ICa,L, abolishing EADs and suppressing DADs in isolated rabbit ventricular myocytes [1]. Neither TMCA nor p-methoxycinnamic acid exhibits any detectable electrophysiological effect [1].

Cosmetic Dermatology and Skin Depigmentation Formulation

Ethyl 3,4,5-trimethoxycinnamate (ETC) demonstrates approximately 2-fold greater potency in inhibiting α-MSH-induced melanin production compared to its methyl ester counterpart (MTC) in B16F10 melanoma cells [1]. For industrial cosmetic formulation targeting hyperpigmentation disorders, ETC offers superior cost-efficiency and enhanced tyrosinase inhibitory activity relative to MTC [1].

Pain Research and Antinociceptive Drug Discovery

Butyl 3,4,5-trimethoxycinnamate (B-TMCA) demonstrates broader antinociceptive activity than M-TMCA, with efficacy in both the neurogenic (0-5 min) and inflammatory (15-30 min) phases of the formalin test, whereas M-TMCA is only effective in the inflammatory phase [1]. B-TMCA also exhibits superior efficacy in the acetic acid writhing test at equivalent doses (75 mg/kg) [1].

CNS Disorder Models Requiring Sustained Target Engagement

3,4,5-Trimethoxycinnamic acid (TMCA) demonstrates sustained low-level CNS exposure following oral administration, persisting in cerebrospinal fluid over an extended duration [1]. This pharmacokinetic profile distinguishes TMCA from rapidly cleared metabolites such as sinapic acid [1], positioning TMCA as the preferred TMCA derivative for chronic anxiety, sedation, or neuroprotection models requiring prolonged central target modulation.

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